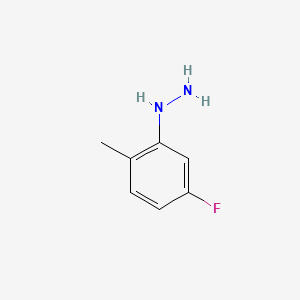
(5-Fluoro-2-methylphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-2-methylphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
(5-Fluoro-2-methylphenyl)hydrazine, with the CAS number 325-50-8, has the molecular formula C7H10FN2 and a molecular weight of approximately 176.62 g/mol. The compound is characterized by its hydrazine functional group, which is known for its reactivity and biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, a fluorinated hydrazone derived from this compound exhibited significant potency against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that some derivatives were more effective than traditional antibiotics like kanamycin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Hydrazone A | E. coli | 5.6 |
| Hydrazone B | S. aureus | 3.4 |
Antitumor Properties
This compound has also shown promise in cancer research. It has been reported to induce apoptosis in cancer cells, suggesting potential as an anticancer agent. In vitro studies demonstrated that certain derivatives could inhibit tumor growth effectively.
Synthesis of New Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. For example, it can be reacted with electron-deficient aldehydes to form C=N double bonds without the need for catalysts, leading to high-yield products that can be further modified for enhanced biological activity .
Example Synthesis Reaction
This reaction showcases the versatility of this compound in organic synthesis.
Material Science Applications
The compound's properties extend beyond biological applications; it is also utilized in materials science for developing advanced materials with specific electronic properties. Its derivatives have been incorporated into polymers and coatings, enhancing their performance characteristics due to the unique properties imparted by the fluorinated structure .
Case Study 1: Antibacterial Derivatives Development
A research team synthesized several derivatives of this compound to evaluate their antibacterial efficacy against clinical isolates. The study found that modifications to the hydrazine structure significantly impacted antibacterial activity, with some compounds outperforming standard treatments .
Case Study 2: Cancer Cell Apoptosis Induction
In another study, derivatives of this compound were tested on various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through mitochondrial pathways, providing a basis for further development as anticancer agents.
Eigenschaften
IUPAC Name |
(5-fluoro-2-methylphenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKJTZLQRLTAIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














